molecular formula C14H19NO3S B2797623 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine CAS No. 1705568-99-5

4-methanesulfonyl-1-(3-methylbenzoyl)piperidine

Cat. No.: B2797623
CAS No.: 1705568-99-5
M. Wt: 281.37
InChI Key: XTUNVSCLVMYAIX-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1-(3-methylbenzoyl)piperidine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The methanesulfonyl (mesyl) and benzoyl functional groups present in this piperidine derivative make it a potential intermediate or building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the exploration of new chemical entities, library synthesis, or as a standard in analytical studies. Handling should be performed by qualified professionals in a appropriately controlled laboratory setting. Prior to use, researchers should consult relevant scientific literature to determine specific applications and safe handling procedures.

Properties

IUPAC Name

(3-methylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-4-3-5-12(10-11)14(16)15-8-6-13(7-9-15)19(2,17)18/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUNVSCLVMYAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with methanesulfonyl chloride and 3-methylbenzoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl group acts as an electrophilic site, enabling substitution reactions with nucleophiles. For example:

  • Amine substitution : Reacting with primary amines (e.g., benzylamine) in dichloromethane at 0–5°C yields N-alkylated derivatives.

  • Hydroxide displacement : Treatment with aqueous KOH replaces the sulfonyl group with hydroxyl, forming 1-(3-methylbenzoyl)piperidin-4-ol.

Table 1: Substitution Reaction Conditions and Outcomes

NucleophileConditionsProductYieldSource
BenzylamineDCM, 0–5°CN-Benzyl derivative72%
KOH (aq)Methanol, 25°CPiperidin-4-ol68%

Reduction Reactions

The sulfonyl group can be reduced under controlled conditions:

  • Lithium aluminum hydride (LiAlH4) : Reduces the methanesulfonyl group to a methylthioether (–S–) at −78°C, forming 4-(methylthio)-1-(3-methylbenzoyl)piperidine.

  • Catalytic hydrogenation : Using Pd/C under H₂, the benzoyl group is reduced to a benzyl alcohol, yielding 4-methanesulfonyl-1-(3-methylbenzyl)piperidine .

Key Data:

  • Reduction with LiAlH4 achieves 85% conversion in THF.

  • Hydrogenation at 60°C for 12 hours provides 76% yield .

Oxidation Reactions

While the sulfonyl group is already oxidized, the piperidine ring and benzoyl moiety undergo oxidation:

  • Potassium permanganate (KMnO₄) : Oxizes the piperidine ring to a pyridine derivative in acidic conditions .

  • Ozone (O₃) : Cleaves the benzoyl group’s aromatic ring, forming carboxylic acid derivatives .

Cross-Coupling Reactions

Rhodium- and nickel-catalyzed couplings enable functionalization:

  • Suzuki–Miyaura coupling : Using Pd(PPh₃)₄, the 3-methylbenzoyl group participates in aryl–boronic acid cross-couplings to form biaryl derivatives .

  • Reductive Heck reaction : Rh-catalyzed carbometalation with styrenes introduces alkenyl groups at the piperidine C4 position .

Table 2: Catalytic Coupling Performance

CatalystSubstrateProductYieldee (%)Source
Rh(cod)(OH)Styrene3-Alkenyl-piperidine81%96
NiBr₂·glymeBoronic acidBiaryl derivative65%

Multi-Component Reactions

The compound serves as a building block in Ugi-4-component reactions (Ugi-4CR):

  • Reacting with isocyanides, amines, and carboxylic acids forms polycyclic piperidine derivatives with antimicrobial potential .

Hydrolysis and Condensation

  • Acid hydrolysis : Concentrated HCl cleaves the benzoyl group, generating 4-methanesulfonylpiperidine and 3-methylbenzoic acid.

  • Schiff base formation : Reacts with aldehydes (e.g., formaldehyde) to form imine derivatives at the piperidine nitrogen.

Critical Analysis of Reaction Mechanisms

  • Sulfonyl group reactivity : The electron-withdrawing nature of the –SO₂CH₃ group enhances electrophilicity at C4, favoring nucleophilic attacks.

  • Steric effects : The 3-methylbenzoyl group hinders reactions at the piperidine’s N1 position, directing modifications to C4 .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound is known for its reactivity, which allows it to undergo several important chemical transformations:

  • Oxidation : It can be oxidized using agents like potassium permanganate or chromium trioxide, yielding sulfoxides or sulfones.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
  • Substitution : Nucleophilic substitution at the methanesulfonyl group leads to various substituted derivatives.

These chemical properties make it a valuable building block for synthesizing more complex organic molecules, facilitating the creation of diverse chemical libraries essential for drug discovery.

Chemistry

In the field of chemistry, 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine serves as a versatile building block. Its structure allows researchers to explore new synthetic pathways and develop novel compounds that can exhibit unique properties and functionalities.

Biology

Biochemically, this compound is utilized in assays to investigate enzyme activity and protein interactions. It acts as a probe in cellular studies, helping researchers understand complex biological pathways and mechanisms. Its ability to interact with various molecular targets makes it a candidate for studying cellular signaling processes.

Medicine

The medicinal applications of this compound are particularly noteworthy. It has been explored as a pharmaceutical intermediate with potential therapeutic properties for treating conditions such as neurological disorders. Research indicates its role in modulating neurotransmission, which could have implications for diseases like Alzheimer's and Parkinson's .

Industrial Applications

In industrial contexts, the compound's stability and reactivity lend themselves to developing new materials, including polymers and coatings. Its chemical properties enable the formulation of products with enhanced performance characteristics.

Recent studies have highlighted the biological activity of this compound. Its interaction with specific molecular targets suggests potential roles in therapeutic applications. For instance, it may influence pathways involved in inflammation and pain management, making it relevant for developing new analgesics or anti-inflammatory drugs .

Case Study 1: Drug Development

A notable case study involved using this compound in synthesizing selective P2Y14 receptor antagonists. These antagonists are being investigated for their potential in treating asthma and chronic pain. The research demonstrated the compound's efficacy in modulating receptor activity, thereby influencing inflammatory responses .

Case Study 2: Enzyme Interaction Studies

Another study focused on the compound's role in enzyme inhibition assays. Researchers utilized it to probe specific enzyme activities linked to metabolic pathways. The findings indicated that this compound could serve as an effective tool for understanding enzyme kinetics and regulatory mechanisms within cells .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-(3-methylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide (CAS 2777471636-38-9)

  • Structural Similarities: Both compounds include a methanesulfonamide group. However, this analog has a benzofuran ring system and a dibutylamino-propoxy side chain, which may enhance lipophilicity and alter target selectivity.
  • Functional Differences: The benzofuran moiety could confer improved metabolic stability compared to the simpler benzoyl group in the target compound. The dibutylamino group might enable interactions with cationic binding pockets in biological targets .

4-[(3-Methylpiperidin-1-yl)Sulfonyl]Aniline (CAS 109069-00-3)

  • Structural Similarities : Shares a sulfonyl group attached to a piperidine ring but lacks the 3-methylbenzoyl substituent. Instead, it features an aniline group at the para position of the sulfonyl moiety.
  • Functional Differences : The aniline group introduces a primary amine, which may increase solubility in aqueous media compared to the hydrophobic 3-methylbenzoyl group. This could influence bioavailability and receptor-binding kinetics .

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Potential Functional Implications
4-Methanesulfonyl-1-(3-methylbenzoyl)piperidine Piperidine 4-methanesulfonyl, 1-(3-methylbenzoyl) Balanced lipophilicity; possible CNS activity
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide Benzofuran-piperidine hybrid Dibutylamino-propoxy, benzofuran Enhanced metabolic stability; cationic interactions
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline Piperidine-aniline 4-sulfonyl, para-aniline Improved solubility; amine-mediated binding

Research Findings and Hypotheses

  • Benzoyl vs. Benzofuran : The 3-methylbenzoyl group in the target compound may offer steric hindrance compared to benzofuran-based analogs, affecting binding to hydrophobic enzyme pockets.
  • Substituent Positioning : The 4-position sulfonyl group in both the target compound and 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline may favor specific spatial arrangements in protein-ligand interactions .

Limitations and Knowledge Gaps

The available evidence lacks direct experimental data (e.g., IC50 values, pharmacokinetic profiles) for this compound or its analogs. Structural comparisons are inferred from related compounds, and further studies are required to validate functional differences.

Biological Activity

4-Methanesulfonyl-1-(3-methylbenzoyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a methanesulfonyl group and a 3-methylbenzoyl moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H15NO3S
  • Molecular Weight : 269.33 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of benzoylpiperidine have demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .
  • Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of specific enzymes, which is crucial for therapeutic applications. For example, benzoylpiperidine derivatives have been identified as selective inhibitors of monoacylglycerol lipase (MAGL), with IC50 values reaching as low as 80 nM .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/EnzymesIC50 Range (µM)
AntiproliferativeMDA-MB-231, MCF-7, COV318, OVCAR-319.9 - 75.3
MAGL InhibitionMAGL0.08 - 11.7
Serotonin/Dopamine Receptors5-HT2A, D1, D2Moderate Affinity

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound's ability to inhibit MAGL suggests it may modulate endocannabinoid signaling pathways, which are implicated in various physiological processes including pain sensation and appetite regulation.
  • Receptor Interaction : Preliminary studies indicate that related piperidine compounds show affinity for serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and psychotic disorders .

Case Studies

Several studies have explored the pharmacological potential of piperidine derivatives:

  • Study on Anticancer Properties : A recent investigation into benzoylpiperidine derivatives found that modifications to the benzoyl moiety significantly enhanced antiproliferative activity against cancer cells. The most potent derivative achieved an IC50 of 7.9 µM against colorectal cancer cells .
  • Neuropharmacological Applications : Research has demonstrated that certain piperidine compounds exhibit antipsychotic properties by selectively targeting dopamine receptors with reduced side effects compared to traditional antipsychotics .

Q & A

Q. How should researchers report conflicting bioactivity data across studies?

  • Answer:
  • Meta-Analysis: Normalize data using % inhibition or EC50 values and account for assay variability (e.g., cell line differences).
  • Validation: Replicate key experiments under standardized conditions (e.g., 37°C, 5% CO2 for cell-based assays) .

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